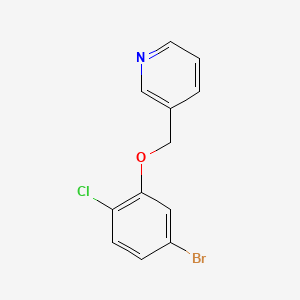

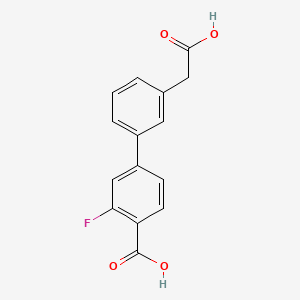

![molecular formula C11H12BrN3O2 B578573 叔丁基-5-溴-1H-吡唑并[3,4-b]吡啶-1-羧酸酯 CAS No. 1299607-55-8](/img/structure/B578573.png)

叔丁基-5-溴-1H-吡唑并[3,4-b]吡啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

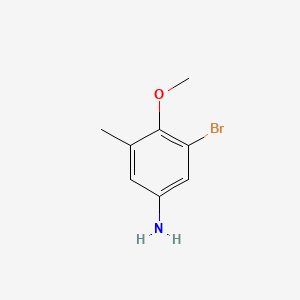

“tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate” is a chemical compound . It is used in the field of medicinal chemistry for the synthesis of various derivatives .

Synthesis Analysis

The synthesis of “tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate” involves several steps. The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of this intermediate was protected by PMB-Cl to produce a key intermediate . Another method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate” is characterized by the presence of a pyrazolo[3,4-b]pyridine core, a bromine atom, and a tert-butyl ester group .Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate” are primarily associated with its use as a starting material in the synthesis of various derivatives . These reactions are facilitated by the presence of the bromine atom, which can undergo nucleophilic substitution, and the ester group, which can participate in various condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate” include its molecular weight of 298.14 and its empirical formula of C11H12BrN3O2 .科学研究应用

氨基吡唑羧酰胺的合成:已经开发出了一种新的 5-氨基-3-芳基-1-(叔丁基)-1H-吡唑-4-羧酰胺的合成路线,使用对二氨基吡唑的选择性桑德迈尔反应,比以前的方法更通用 (Bobko、Kaura、Evans 和 Su,2012 年)。

氢键链的研究:研究表明,叔丁基吡唑并吡啶的衍生物在氢键结构中存在显着差异,这归因于远程取代基的微小变化 (Trilleras、Cruz、Cobo、Low 和 Glidewell,2008 年)。

吡唑并吡啶-螺环烷二酮的微波辅助合成:已经开发了一种使用微波辅助的简单一步合成方法,突出了该方案的效率和环境友好性 (Quiroga、Trilleras、Pantoja、Abonía、Insuasty、Nogueras 和 Cobo,2010 年)。

螺哌啶内酰胺乙酰辅酶 A 羧化酶抑制剂的合成:本研究报道了吡唑并稠合螺内酰胺的合成,它们是乙酰辅酶 A 羧化酶的潜在抑制剂。该合成涉及区域选择性吡唑烷基化和柯蒂斯重排 (Huard 等人,2012 年)。

三氟甲基吡唑合成中的区域选择性:对 1-叔丁基-3(5)-(三氟甲基)-1H-吡唑的合成进行的研究,探讨了反应介质和试剂的影响,提供了对区域选择性形成的见解 (Martins、Marzari、Frizzo、Zanatta、Buriol、Andrade 和 Zanatta,2012 年)。

吡唑并吡啶作为蛋白激酶抑制剂的合成:描述了合成 3-(2-吡啶基)-6-(杂)芳基-1H-吡唑并[4,3-c]吡啶的合成路线,可能用作蛋白激酶抑制剂 (Vilkauskaitė 等人,2013 年)。

吡唑并三嗪环化成吡咯并三嗪体系:本研究调查了叔丁基吡唑并三嗪的级联反应,导致形成吡咯并[1,2-b][1,2,4]三嗪和三嗪并[2′,3′:1,5]吡咯并[3,2-c]异喹啉衍生物 (Ivanov,2020 年)。

氢键二聚体结构的研究:对某些叔丁基吡唑并吡啶中氢键二聚体结构的研究,显示取代基的微小变化如何显着影响分子结构 (Portilla、Lizarazo、Cobo 和 Glidewell,2011 年)。

作用机制

Target of Action

Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with a variety of biological targets, particularly those involved in signal transduction pathways.

Mode of Action

Given its structural similarity to purine bases, it is plausible that it may interact with its targets in a similar manner, potentially acting as an inhibitor or agonist .

安全和危害

While specific safety and hazard information for “tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate” is not available, general safety measures for handling similar compounds include washing the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs .

未来方向

属性

IUPAC Name |

tert-butyl 5-bromopyrazolo[3,4-b]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(5-14-15)4-8(12)6-13-9/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBWUSKWFSCYOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=NC=C(C=C2C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679047 |

Source

|

| Record name | tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine | |

CAS RN |

1299607-55-8 |

Source

|

| Record name | 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

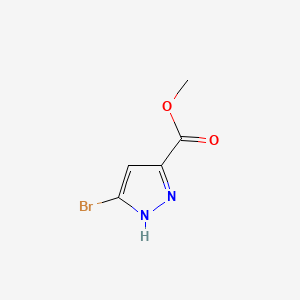

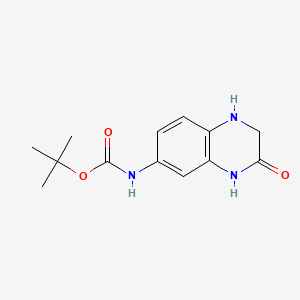

![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B578495.png)

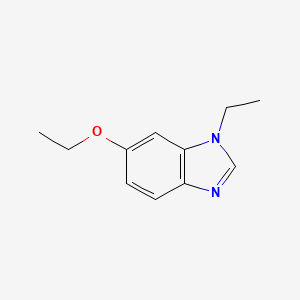

![(3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B578497.png)

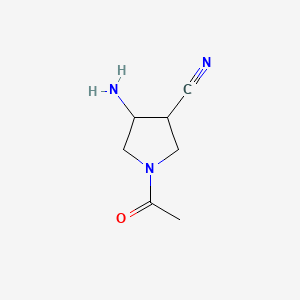

![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B578506.png)

![8-Oxa-3-azabicyclo[3.2.1]octane-4-thione](/img/structure/B578507.png)